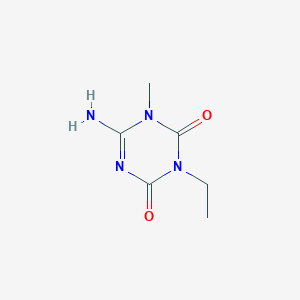
6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione is a heterocyclic compound that belongs to the triazine family This compound is characterized by its triazine ring, which consists of three nitrogen atoms and three carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with ethylamine and methylamine. The reaction is carried out in a solvent such as dioxane or dichloroethane, with the presence of a base like sodium carbonate to facilitate the substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The amino group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the triazine ring .
Scientific Research Applications
6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-1,3,5-triazine-2,4-diamine
- 2-Amino-4-methyl-6-methoxy-1,3,5-triazine
Comparison
Compared to similar compounds, 6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione has unique structural features that confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-3-10-5(11)8-4(7)9(2)6(10)12/h3H2,1-2H3,(H2,7,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBIADSUCQREFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)N=C(N(C1=O)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2435631.png)
![4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-3-yl}methoxy)-2-methylpyridine](/img/structure/B2435632.png)
![N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-4-phenyloxane-4-carboxamide](/img/structure/B2435634.png)
![N-[2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-hydroxyethyl]but-2-ynamide](/img/structure/B2435635.png)
![5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine](/img/structure/B2435636.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2435640.png)
![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3,5-difluorobenzoate](/img/structure/B2435641.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2435642.png)

